molecular formula C13H10N2 B089319 2-Phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10586-52-4

2-Phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B089319
CAS No.: 10586-52-4
M. Wt: 194.23 g/mol
InChI Key: PPWLAQVKIFDULF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that consists of a pyrrole ring fused to a pyridine ring with a phenyl group attached at the second position.

Biochemical Analysis

Biochemical Properties

2-Phenyl-1H-pyrrolo[2,3-b]pyridine has been found to interact with various enzymes and proteins. For instance, it has been associated with fibroblast growth factor receptor (FGFR) inhibitors . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .

Cellular Effects

In cellular processes, this compound has shown significant effects. For example, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with phenylacetylene in the presence of a palladium catalyst can yield the desired compound . Another method involves the use of a one-pot cascade reaction, which is metal-free and involves the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical reactivity compared to its analogs. This structural feature allows for greater versatility in its applications and potential therapeutic benefits .

Properties

IUPAC Name

2-phenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)15-12/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWLAQVKIFDULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345737
Record name 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10586-52-4
Record name 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-phenyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with benzoyl chloride in chloroform in the presence of pyridine to produce 2-benzamido-3-picoline in 33% yield. Second, pyrolysis of 2-benzamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-phenyl-7-azaindole (FIG. 18) in 58% yield. This compound was characterized by NMR spectroscopy.
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Synthesis routes and methods II

Procedure details

2-phenyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with benzoyl chloride in chloroform in the presence of pyridine to produce 2-benzamido-3-picoline in 33% yield. Second, pyrolysis of 2-benzamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-phenyl-7-azaindole (FIG. 18) in 58% yield. This compound was characterized by NMR spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key chemical reactions 2-Phenyl-1H-pyrrolo[2,3-b]pyridine can undergo, and what structural insights do these reactions provide?

A1: this compound demonstrates reactivity with various electrophiles, preferentially at the 3-position [, ]. For example, it undergoes nitration, nitrosation, halogenation, and reactions with Mannich bases primarily at this position. This selectivity suggests that the 3-position possesses the highest electron density, likely influenced by the nitrogen atoms within the ring system. Interestingly, reaction with chloroform under basic conditions leads to ring expansion, forming a 1,8-naphthyridine derivative []. This highlights the potential for this scaffold to undergo rearrangements and expansions, opening avenues for synthesizing diverse chemical entities.

Q2: The research mentions the use of spectroscopic techniques in characterizing this compound. What specific information can these techniques provide about this compound?

A2: The studies employed infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structures of this compound and its derivatives [].

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